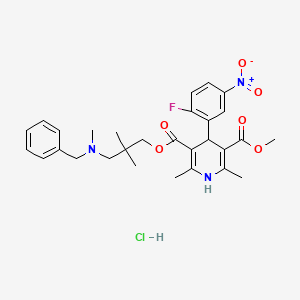

5-羟基-6-甲基烟酸

描述

Synthesis Analysis

The synthesis of 5-Hydroxy-6-methylnicotinic acid and its analogs involves complex organic reactions that yield various intermediates and end products. For instance, the reaction of 2-methyl-3-hydroxypyridine-5-carboxylic acid (MHPC) oxygenase with N-methyl-5-hydroxynicotinic acid demonstrates the binding and protonation status of substrates during enzymatic reactions, indicating a detailed mechanism of catalysis similar to that with MHPC or 5-hydroxynicotinic acid (Chaiyen et al., 1997). Furthermore, the electroorganic synthesis approach offers a method to synthesize 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating the versatility in the synthesis methods of nicotinic acid derivatives (Raju et al., 2003).

Molecular Structure Analysis

The molecular structure of 5-Hydroxy-6-methylnicotinic acid and related compounds has been elucidated through various spectroscopic and crystallographic techniques. Schiff base compounds synthesized from isonicotinic acid show the importance of molecular configuration in determining the properties and reactivities of these molecules (Yang, 2007). Infrared multiple-photon dissociation spectroscopy of deprotonated 6-hydroxynicotinic acid highlights the significance of tautomerism in the structural analysis of nicotinic acid derivatives (van Stipdonk et al., 2014).

Chemical Reactions and Properties

5-Hydroxy-6-methylnicotinic acid participates in a variety of chemical reactions, highlighting its reactivity and potential for further transformation. The study of its reaction with oxygenase enzymes, for example, reveals insights into the oxidative decarboxylation mechanisms and the formation of aliphatic products, demonstrating the compound's chemical versatility (Nakano et al., 1999).

Physical Properties Analysis

The physical properties of 5-Hydroxy-6-methylnicotinic acid, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in various environments and applications. The crystal structures of related nicotinic acid derivatives provide valuable information on the intermolecular interactions and stability of these compounds (Santos et al., 2009).

Chemical Properties Analysis

The chemical properties of 5-Hydroxy-6-methylnicotinic acid, including acidity, basicity, and reactivity towards different reagents, define its role in chemical syntheses and biological systems. Its coordination with metal ions, for instance, demonstrates its ability to form complex structures with potential applications in catalysis and materials science (Zou et al., 2011).

科学研究应用

微生物降解和羟基化:一项研究讨论了新细菌的分离,这些细菌能够降解6-甲基烟酸,突显了其在生物转化和制备对制药和除草剂有用的羟基化衍生物中的潜在用途 (Tinschert et al., 1997)。

杂环羧酸衍生物的酶活性:同一作者的另一项研究展示了6-甲基烟酸酸-2-氧化还原酶的作用,该酶作用于6-甲基烟酸,可用于制备羟基化的杂环羧酸衍生物,进一步展示了其在化学合成中的多功能性 (Tinschert et al., 2000)。

金属配合物的合成和抗菌研究:一项研究突出了用2-羟基-6-甲基烟酸合成新的过渡金属配合物以及它们在抗菌应用中的潜力 (Verma & Bhojak, 2018)。

2-羟基烟酸的微生物生产:研究了使用特定细菌菌株从烟酸中生产2-羟基烟酸的微生物生产,进一步突显了5-羟基-6-甲基烟酸的生物化学潜力 (Ueda & Sashida, 1998)。

配位化合物中的磁性质:一项关于6-甲基-2-氧基烟酸与3d金属离子的配位的研究探讨了这些化合物的磁性质,表明在材料科学中的潜在应用 (Razquin-Bobillo et al., 2022)。

化学合成中的亲电反应:对5-羟基烟酸及其衍生物的亲电反应的研究突出了其在将反应定向到吡啶环上特定位置中的作用,在有机合成中有用 (Smirnov et al., 1976)。

制药研究中的抗增殖活性:一项关于合成新型烟酸腙及其在对白血病细胞系的潜在抗增殖活性的研究展示了其在药物发现中的应用 (Abdel‐Aziz et al., 2012)。

安全和危害

5-Hydroxy-6-methylnicotinic acid may be harmful if swallowed. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

It’s structurally similar to other nicotinic acid derivatives, which are known to interact with various targets involved in cellular metabolism and signaling .

Mode of Action

For instance, some nicotinic acid derivatives are known to inhibit the production of certain chemicals, thereby reducing pigmentation .

Biochemical Pathways

For example, nicotine, a well-known nicotinic acid derivative, is metabolized through several pathways, including the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .

Pharmacokinetics

A study on a similar compound, 6-methylnicotine, suggests that it has similar potency and binding affinity to nicotine in in vivo and ex vivo models .

Result of Action

For instance, some nicotinic acid derivatives are known to have lipid-modifying effects, attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

属性

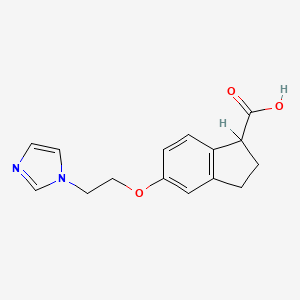

IUPAC Name |

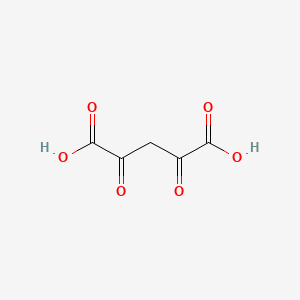

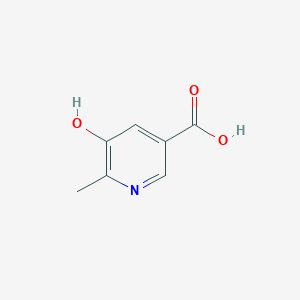

5-hydroxy-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-6(9)2-5(3-8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEFWJFPBFRRKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331415 | |

| Record name | 5-hydroxy-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-6-methylnicotinic acid | |

CAS RN |

7428-22-0 | |

| Record name | 5-hydroxy-6-methylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。